2-((2,5-dimethylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
This compound belongs to the pyrrolo-pyrimidinone class, characterized by a fused pyrrolo[3,2-d]pyrimidin-4(5H)-one core. Its structure includes a 2,5-dimethylbenzylthio group at position 2, a 4-methoxybenzyl group at position 3, and a phenyl substituent at position 6. These modifications are designed to enhance binding affinity, solubility, and metabolic stability, making it a candidate for therapeutic applications, particularly in kinase inhibition or anticancer research .
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O2S/c1-19-9-10-20(2)23(15-19)18-35-29-31-26-25(22-7-5-4-6-8-22)16-30-27(26)28(33)32(29)17-21-11-13-24(34-3)14-12-21/h4-16,30H,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGXLPHYDZUBDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-dimethylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the pyrrolo[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the thioether group: The 2,5-dimethylbenzyl group is introduced via a nucleophilic substitution reaction with a suitable thiol reagent.
Addition of the methoxybenzyl group: This step involves the alkylation of the intermediate compound with 4-methoxybenzyl chloride.
Final functionalization: The phenyl group is introduced through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling up reaction volumes: Ensuring that the reactions are scalable without compromising the quality of the product.
Optimization of reaction conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize efficiency.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-((2,5-dimethylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, and nucleophiles such as amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols, amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example:
- Human Liver Cancer (SK-Hep-1) : Moderate inhibitory effects on cell proliferation.
- Breast Cancer (MDA-MB-231) : High inhibitory effects observed.
- Gastric Cancer (NUGC-3) : Notable reduction in cell viability.
The mechanisms underlying these effects may involve:
- Inhibition of Kinases : Targeting key kinases involved in cancer cell survival.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Antimicrobial Activity
The compound has shown potential antimicrobial properties, particularly against biofilm-forming bacteria. Initial studies suggest:
- Biofilm Inhibition : Effective at disrupting biofilm formation in certain bacterial strains.
Antioxidant Activity
Similar compounds have been noted for their ability to scavenge free radicals, which may contribute to reducing oxidative stress within cells.
Study 1: Antiproliferative Effects
A study conducted on derivatives of the compound demonstrated:
- IC50 Values : Indicating the concentration required to inhibit cell growth by 50%. For instance, compounds derived from this structure showed IC50 values ranging from 45.5 μg/mL to 182.2 μg/mL against different cancer cell lines.
Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound effectively inhibited the growth of pathogenic bacteria associated with biofilm formation, suggesting its potential as a therapeutic agent in treating infections.
Summary
Mechanism of Action
The mechanism of action of 2-((2,5-dimethylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with thieno[3,2-d]pyrimidin-4(3H)-one derivatives reported in the literature. Below is a detailed comparison based on substituent effects, synthetic routes, and physicochemical properties:
Core Structure Differences
- Pyrrolo-pyrimidinone vs. Thieno-pyrimidinone: The target compound’s pyrrolo[3,2-d]pyrimidinone core differs from thieno[3,2-d]pyrimidinones (e.g., compounds 3a–3d, 12, 13 in –2).
Substituent Effects
| Compound | Substituents (Positions) | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| Target compound | 2-(2,5-dimethylbenzylthio), 3-(4-methoxybenzyl), 7-phenyl | Not reported | Not reported |
| 3a (Thieno analog) | 2,6-bis(3-methoxyphenyl), 3-methyl | 148–150 | 48 |
| 3b (Thieno analog) | 2,6-bis(3-hydroxyphenyl), 3-methyl | 303–304 | 57 |
| 13 (Thieno analog) | 2-(4-methoxybenzyl), 6-(3-methoxyphenyl) | 258–261 | 49 |
- Methoxy vs. Hydroxy Groups : Methoxy-substituted analogs (e.g., 3a , 13 ) generally exhibit lower melting points (148–261°C) compared to hydroxylated derivatives (e.g., 3b , 303–304°C), likely due to reduced intermolecular hydrogen bonding in methoxy compounds .
- Methylation Impact : N-Methylation (e.g., 3a vs. 12 ) reduces melting points (241–243°C → 148–150°C) and yields (61% → 48%), suggesting steric hindrance or altered crystallinity .
Research Findings and Limitations
- Key Observations: Methoxy and hydroxy substituents significantly influence solubility and melting behavior. Core structure (pyrrolo vs.
- Gaps: No direct pharmacological or pharmacokinetic data for the target compound exist in the reviewed literature. Comparative studies require synthesis and profiling against thieno-pyrimidinones.
Biological Activity
The compound 2-((2,5-dimethylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one , with CAS number 2034575-78-3 , is a member of the pyrrolo[3,2-d]pyrimidine class. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article compiles diverse research findings to elucidate its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 481.6 g/mol . The structure features a thioether linkage and multiple aromatic substituents, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C29H27N3O2S |
| Molecular Weight | 481.6 g/mol |
| CAS Number | 2034575-78-3 |
Biological Activity Overview
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit a range of biological activities:
- Antimicrobial Activity : A study demonstrated that various thio-containing pyrrolo derivatives showed promising antimicrobial effects against several bacterial strains. The structure-activity relationship (SAR) indicated that modifications in the side chains significantly impacted their efficacy .
- Anti-inflammatory Properties : Compounds within this class have been evaluated for their anti-inflammatory effects. In vitro studies revealed that certain derivatives exhibited potent inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
- Anticancer Potential : Preliminary evaluations have shown that pyrrolo[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation in various cell lines. For instance, specific derivatives demonstrated significant cytotoxicity against breast cancer and liver cancer cell lines, with IC50 values indicating effective dose ranges .
Case Studies and Research Findings
Several studies have provided insights into the biological activities of related compounds:
- Study on Antimicrobial Effects : A series of thio-containing pyrrolo derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with specific substitutions exhibited enhanced antimicrobial activity compared to standard antibiotics .
- Evaluation of Anti-inflammatory Activity : In vivo tests on animal models indicated that certain derivatives significantly reduced inflammation markers when compared to control groups. This suggests a mechanism involving the modulation of inflammatory pathways .
- Cytotoxicity Assessment : In vitro assays on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that selected compounds from the pyrrolo[3,2-d]pyrimidine class inhibited cell growth effectively, with some exhibiting IC50 values lower than 10 μM, indicating strong potential for further development as anticancer agents .
The proposed mechanisms by which these compounds exert their biological effects include:
- Enzyme Inhibition : These compounds may act as enzyme inhibitors by binding to active sites, thereby blocking substrate access and inhibiting enzymatic activity crucial for pathogen survival or tumor growth.
- Modulation of Signaling Pathways : By interacting with various receptors or signaling molecules in cells, these compounds can influence pathways related to inflammation and apoptosis.
Q & A
What are the key synthetic challenges in preparing this compound, and what methodologies are recommended for overcoming them?
Basic
The synthesis involves introducing thioether and methoxybenzyl groups to the pyrrolo[3,2-d]pyrimidine core. Key challenges include regioselectivity during substitutions and oxidation sensitivity of the thioether group.
Methodological Answer :
- Thioether Introduction : Use nucleophilic aromatic substitution with (2,5-dimethylbenzyl)thiol under inert conditions (N₂ atmosphere) to prevent oxidation. Pre-activate the core with a leaving group (e.g., chloro or nitro) .
- Methoxybenzyl Protection : Employ a benzylation strategy using 4-methoxybenzyl chloride and a strong base (e.g., NaH) in DMF. Monitor reaction progress via TLC to avoid over-alkylation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the product. Recrystallization from ethanol improves purity .
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Basic
Methodological Answer :
- Single-Crystal X-Ray Diffraction : Provides definitive confirmation of molecular geometry. For example, bond lengths (e.g., C–S = 1.78 Å) and dihedral angles between aromatic rings can resolve positional ambiguities .
- NMR Spectroscopy :
- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₃₀H₂₈N₃O₂S: 494.1901) .
How can researchers resolve discrepancies between computational modeling and experimental spectroscopic data?
Advanced
Methodological Answer :
- Cross-Validation : If DFT-predicted NMR shifts conflict with experimental data, adjust solvation models (e.g., include DMSO explicit solvent in calculations) .
- Dynamic Effects : Use variable-temperature NMR to detect conformational averaging (e.g., hindered rotation of the methoxybenzyl group) .
- X-Ray Anchoring : Refine computational models using crystallographic data (e.g., torsional angles from ) to improve accuracy .
What strategies optimize the regioselectivity of substitutions on the pyrrolo[3,2-d]pyrimidine core?
Advanced
Methodological Answer :
- Directing Groups : Install a nitro group at the 4-position to direct thioether formation to the 2-position. Reduce nitro to amine post-reaction if needed .
- Catalyst Control : Use Pd-catalyzed cross-coupling for aryl introductions (e.g., Suzuki coupling for the 7-phenyl group). Optimize ligands (e.g., SPhos) to suppress homocoupling .
- Base Selection : CS₂CO₃ enhances deprotonation at sterically hindered positions, as shown in methylation reactions (81% yield at 7-position) .
What are the common side reactions encountered during synthesis, and how are they mitigated?
Basic
Methodological Answer :
- Over-Alkylation : Limit reagent stoichiometry (e.g., 1.1 eq MeI) and use bulky bases (e.g., DBU) to favor mono-substitution .
- Thioether Oxidation : Add antioxidants (e.g., BHT, 0.1% w/w) to reaction mixtures and store products under argon .
- Byproduct Formation : Employ scavenger resins (e.g., QuadraSil® AP) to remove excess reagents during workup .
How does the electronic environment of the 4-methoxybenzyl group influence reactivity?
Advanced
Methodological Answer :
- Electron-Donating Effects : The methoxy group activates the benzyl position for electrophilic substitution but may deactivate the pyrimidine core toward nucleophilic attack.
- Steric Hindrance : Use smaller catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) for cross-couplings near the methoxy group .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions involving the methoxybenzyl moiety .
What in vitro assays are suitable for preliminary bioactivity evaluation?
Basic
Methodological Answer :
- Kinase Inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure. Include positive controls (e.g., doxorubicin) .
- Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability. Adjust with co-solvents (≤1% DMSO) .
How to design stability studies under physiological conditions?
Advanced
Methodological Answer :
- Buffer Preparation : Use ammonium acetate (pH 6.5) or PBS (pH 7.4) at 37°C. Monitor degradation via HPLC at 254 nm .
- Forced Degradation : Expose to UV light (ICH Q1B guidelines) or 0.1 M HCl/NaOH to identify degradation pathways .
- LC-MS Analysis : Characterize degradation products (e.g., sulfoxide formation from thioether oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
